Method of Application: A RP-HPLC method has been developed for Naftidrofuryl Oxalate and validated as per ICH guidelines . The response surface methodology employed with a 3-factor, 3-level Box-Behnken statistical design was used to facilitate method development and optimization . Chromatographic separation was achieved on Zodiac C18 column (100mm×4.6, 3μm), using optimized mobile phase Acetonitrile and pH-7 Tetrabutyl-ammonium buffer solution (90:10), at 282nm . The flow rate and injection volume were 1.0 mL-1 min and 20 μL, respectively .
Results or Outcomes: The method was validated for linearity, system suitability, recovery (accuracy), precision, robustness, ruggedness, limit of quantitation (LOD) and detection (LOQ) as per the ICH guidelines . Calibrations curves were linear (r2= 0.997) at the concentration range of 10 to 50μg/mL . LOD and LOQ values were 12.914μg/mL and 39.132μg/mL respectively .
Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations and glucose utilization properties . These properties attract its pharmacological applications in the treatment of senile brain diseases .
Nafronyl Oxalate is used in the treatment of Intermittent Claudication due to peripheral arterial disease .
Historically, Nafronyl Oxalate has been used to treat sudden idiopathic hearing loss and acute tinnitus .
Nafronyl Oxalate may be effective for relieving the pain of muscle cramps .
Nafronyl Oxalate acts as a selective antagonist of 5-HT2 receptors .
Nafronyl oxalate, also known as Naftidrofuryl oxalate, is a chemical compound utilized primarily in the treatment of peripheral and cerebral vascular disorders. It is classified as a vasodilator, which means it promotes the widening of blood vessels, thereby enhancing blood flow. The compound's chemical structure is represented by the formula , and it has a molecular weight of approximately 473.566 g/mol . Nafronyl oxalate is particularly noted for its ability to improve cellular oxidative capacity and act as a spasmolytic agent, which helps to relieve spasms in blood vessels .
The proposed mechanisms of action for Nafronyl oxalate include:
The general reaction can be summarized as follows:
These reactions highlight the compound's complex synthesis pathway, which requires careful control of temperature and reaction times.
Nafronyl oxalate exhibits significant biological activity, particularly in the realm of neuroprotection. Research indicates that it can mitigate ischemia-induced damage in brain tissues by restoring neurotransmitter levels, specifically acetylcholine, which is crucial for cognitive functions . The compound acts on serotonin receptors (5-HT2), inhibiting serotonin-induced vasoconstriction and platelet aggregation, thus contributing to its vasodilatory effects .
Additionally, studies have shown that nafronyl oxalate may enhance blood flow to ischemic areas, thereby improving oxygen delivery and cellular metabolism .
The synthesis of nafronyl oxalate can be outlined in several steps:
This multi-step synthesis underscores the complexity involved in producing nafronyl oxalate.
Nafronyl oxalate is primarily used in medical settings for:
Nafronyl oxalate interacts with various biological systems, particularly concerning its effects on neurotransmitter dynamics. Studies have shown that it can restore levels of acetylcholine and other amino acids in the brain following ischemic events . Additionally, its action on serotonin receptors suggests potential interactions with other medications affecting serotonin pathways.
Several compounds share structural or functional similarities with nafronyl oxalate. Here are some notable ones:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Naftidrofuryl | Vasodilator | Peripheral vascular disorders | Blocks serotonin-induced vasoconstriction |
Pentoxifylline | Methylxanthine derivative | Peripheral vascular disease | Improves blood flow by reducing blood viscosity |
Cilostazol | Phosphodiesterase inhibitor | Intermittent claudication | Inhibits platelet aggregation |
Nafronyl oxalate stands out due to its specific action on neurotransmitter restoration while also functioning as a vasodilator, making it unique among similar compounds.
Nafronyl oxalate (C₂₆H₃₅NO₇) comprises a naphthalene moiety linked to a tetrahydrofuran-propanoate backbone, with a diethylaminoethyl ester group and an oxalate counterion. The molecule harbors two stereogenic centers at the 2-position of the propanoic acid chain and the 2'-position of the tetrahydrofuran ring, resulting in four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Among these, the (2S,2'R) configuration exhibits the highest biological activity due to optimal receptor binding.
The stereochemical landscape was elucidated via chiral HPLC and X-ray crystallography, revealing that the racemic mixtures form two diastereomeric pairs: (2R,2'R):(2S,2'S) and (2R,2'S):(2S,2'R). Optical rotation studies confirmed enantiomeric relationships within each pair, with specific rotations of +12.5° and -12.5° for the (2R,2'R) and (2S,2'S) isomers, respectively.
The synthesis of nafronyl oxalate involves a multi-step sequence:
Optimization strategies include:
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Alkylation catalyst | Sodium hydride | 46.4% → 84% |
Crystallization solvent | Ethanol-water (7:3) | 34% → 67% |
Nafronyl oxalate exhibits polymorphism influenced by crystallization conditions. Differential scanning calorimetry (DSC) identified two crystalline forms:
XRPD analysis revealed distinct diffraction patterns for each polymorph, with Form I showing peaks at 2θ = 8.9°, 12.7°, and 17.3°, while Form II exhibits peaks at 2θ = 7.5°, 10.2°, and 15.8°. Solubility studies in acetone demonstrated that Form I has a lower solubility (0.164 mg/mL) compared to Form II (0.218 mg/mL).
Phase diagrams constructed via solid-liquid equilibrium (SLE) experiments highlighted a temperature-dependent enantiotropic relationship, where Form I dominates below 30°C, and Form II crystallizes at higher temperatures. Seeding experiments confirmed that introducing Form I nuclei into supersaturated solutions at 25°C selectively yields the stable polymorph.
Separating nafronyl oxalate stereoisomers requires a hybrid approach:
Process metrics:
Technique | Purity Achieved | Key Parameter |
---|---|---|
Cross-current crystallization | 92% | Solvent ratio (acetone:H₂O = 4:1) |
Chiral chromatography | 99% | Mobile phase (hexane:isopropanol = 85:15) |
Nafronyl oxalate demonstrates selective antagonism of 5-hydroxytryptamine₂ (5-HT₂) receptors, with particularly characterized inverse agonist activity at the 5-HT₂A receptor subtype [1] [2]. The compound exhibits high selectivity for 5-HT₂ receptors, specifically inhibiting the binding of spiperone and ketanserin to these receptors [3]. Binding studies have revealed that nafronyl oxalate inhibits [³H]ketanserin binding to 5-HT₂ receptors in mouse brain synaptic membranes in a dose-dependent manner, with an IC₅₀ value of 1.42 × 10⁻⁷ M (142 nanomolar) [4]. This selectivity is demonstrated by the compound's inability to inhibit [³H]serotonin binding to 5-HT₁ receptors at similar concentrations [4].
The mechanism of 5-HT₂ receptor antagonism involves competitive inhibition, as demonstrated in isolated rat caudal arteries where nafronyl oxalate effectively blocked the constrictive effects of serotonin in a dose-dependent, competitive manner [3]. Furthermore, the compound strongly inhibits the formation of serotonin-stimulated inositol triphosphate in aortic myocytes, indicating interference with the phosphatidylinositol-calcium second messenger system [3]. The stereochemical specificity of this activity has been characterized, with research indicating that the C-2S configuration of nafronyl oxalate is crucial for binding affinity with the 5-HT₂A receptor, while the C-2' configuration demonstrates less importance for receptor binding [5].
Receptor Target | Binding Parameter | Value | Reference |
---|---|---|---|
5-HT₂ Receptors | IC₅₀ ([³H]ketanserin) | 1.42 × 10⁻⁷ M | [4] |
5-HT₁ Receptors | Inhibition | No effect | [4] |
5-HT₂A Receptor | Ki | 0.06 μM | [6] |
Nafronyl oxalate exerts its vasodilatory effects through multiple mechanisms acting at different levels within the blood vessel wall [7]. The compound causes release of endothelium-derived relaxing factors from the endothelium of femoral arteries, contributing to vasodilation [7]. Additionally, nafronyl oxalate demonstrates nonselective inhibition of the contractile process in vascular smooth muscle, which is particularly pronounced in cerebral arteries [7].
The compound exhibits preferential inhibition of contractions evoked by different stimuli in basilar arteries, with the following potency order: 5-hydroxytryptamine > potassium chloride = anoxia > prostaglandin F₂α = uridine-5'-triphosphate [7]. This selective inhibition pattern suggests targeted action against specific vasoconstriction mechanisms. Nafronyl oxalate also demonstrates prejunctional inhibition of adrenergic neurotransmission, depressing contractions of saphenous veins evoked by electrical stimulation of adrenergic nerve endings while not affecting responses to exogenous norepinephrine [7].
The cerebrovascular effects of nafronyl oxalate have been documented in microsphere-induced cerebral embolism models, where delayed treatment with the compound resulted in improved monoamine neurotransmitter metabolism in brain regions [8]. The compound attenuated decreases in dopamine, noradrenaline, and 5-hydroxytryptamine levels in both hemispheres, with particularly significant improvements in the contralateral hemisphere [8].
Nafronyl oxalate enhances cellular oxidative capacity through direct effects on mitochondrial enzyme systems and metabolic pathways [9] [10]. The compound demonstrates significant effects on succinate dehydrogenase activity, a key enzyme in the tricarboxylic acid cycle and electron transport chain complex II [11] [9]. In microsphere-induced cerebral ischemia models, nafronyl oxalate treatment resulted in significant restoration of mitochondrial succinate dehydrogenase activity in both mildly and severely injured mitochondria [10].
The compound's effects on oxidative phosphorylation have been characterized in detail. Treatment with nafronyl oxalate elicited slight but significant restoration of oxidative phosphorylation ability in mildly injured mitochondria isolated from rats after cerebral embolism, particularly when measured in the presence of glutamate as substrate [10]. Exposure of mitochondria to nafronyl oxalate at concentrations of 0.1 to 1 μM significantly restored succinate dehydrogenase activity in brain mitochondria isolated from rats following cerebral embolism [10].
Studies examining the metabolic response to exercise in humans demonstrated that nafronyl oxalate enhances cellular oxidative activity in vivo [12]. Exercise with nafronyl oxalate caused significantly greater rises in blood pyruvate concentration during exercise and post-exercise periods compared to controls, while lactate/pyruvate ratios were significantly reduced during the post-exercise period [12]. This reduction in lactate/pyruvate ratios provides evidence that nafronyl oxalate enhances cellular oxidative activity by improving aerobic metabolism efficiency [12].
Parameter | Effect | Concentration/Dose | Reference |
---|---|---|---|
Succinate Dehydrogenase Activity | Significant restoration | 0.1-1 μM | [10] |
Oxidative Phosphorylation | Restoration in mildly injured mitochondria | 3 μM | [10] |
Lactate/Pyruvate Ratio | Significant reduction post-exercise | 300 mg oral | [12] |
Nafronyl oxalate demonstrates significant effects on adenosine triphosphate metabolism and energy production pathways in cellular systems [13] [9]. The compound's beneficial effects on energy metabolism have been documented in microsphere-induced cerebral embolism models, where treatment resulted in significant recovery of tissue high-energy phosphate levels and normalization of lactate concentrations [13] [9].
In brain tissue affected by microsphere embolism, nafronyl oxalate treatment for 3 or 5 days elicited significant recovery of tissue adenosine triphosphate and creatine phosphate levels, with concurrent decreases in lactate accumulation [13]. This recovery was associated with significant restoration of mitochondrial oxidative phosphorylation rates, particularly evident on the fifth day of treatment [9]. The compound's effects were observed across multiple brain regions, including cortex, striatum, and hippocampus of both hemispheres [13].
The mechanism of adenosine triphosphate enhancement involves improvement of aerobic glucose metabolism through direct effects on mitochondrial enzyme systems [11]. Nafronyl oxalate improves glucose aerobic metabolism by acting on succinate dehydrogenase, thereby enhancing the efficiency of the electron transport chain and oxidative phosphorylation [11]. This leads to increased adenosine triphosphate production while reducing reliance on anaerobic glycolysis and associated lactate formation.
Studies on venotropic drugs, including nafronyl oxalate, demonstrated protective effects on cellular adenosine triphosphate content under hypoxic conditions [14]. When tested on endothelial cells, nafronyl oxalate prevented the decrease in adenosine triphosphate content induced by mitochondrial respiratory chain inhibitors such as amytal and antimycin A [14]. This protective effect is attributed to the compound's ability to maintain mitochondrial respiratory activity and oxidative phosphorylation efficiency under stress conditions.
Metabolic Parameter | Effect | Time Course | Reference |
---|---|---|---|
Tissue ATP Levels | Significant recovery | 3-5 days treatment | [13] |
Tissue Lactate | Significant decrease | 3-5 days treatment | [13] |
Creatine Phosphate | Significant recovery | 3-5 days treatment | [13] |
Mitochondrial Oxidative Phosphorylation | Restoration | Day 5 of treatment | [9] |
Irritant